2-Carboxy Mestanolone Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

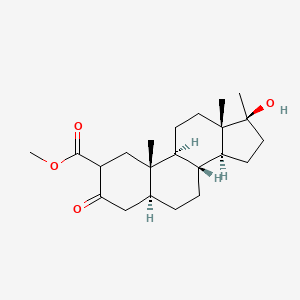

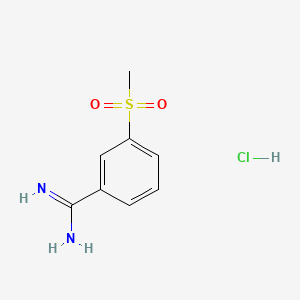

2-Carboxy Mestanolone Methyl Ester is a stanozolol intermediate . It has a molecular weight of 362.50 and a molecular formula of C22H34O4 .

Synthesis Analysis

The synthesis of esters like this compound often involves the reaction between alcohols and carboxylic acids . There are various methods for the synthesis of esters, including the reaction of simple carboxylic acid, carboxylic acid derivative, and alcohol .Molecular Structure Analysis

The IUPAC name for this compound is methyl (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta [a]phenanthrene-2-carboxylate .Chemical Reactions Analysis

The catalytic hydrogenation of esters and carboxylic acids represents a fundamental and important class of organic transformations . The Suzuki–Miyaura (SM) cross-coupling is another widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 362.50 and a molecular formula of C22H34O4 . More detailed properties may be found in specific databases or literature .科学的研究の応用

Metabolic Modifications and Drug Development

The modification of alkyl moieties in drug molecules through metabolic processes, including hydroxy and carboxy functionalization, plays a critical role in influencing the pharmacologic activity of drug compounds. Hydroxy functionalization can lead to varied pharmacological outcomes ranging from loss to retention or even enhancement of the parent drug's activity. Carboxy functionalization, on the other hand, generally results in a loss of activity, except in cases where the modification occurs away from the primary pharmacophore. This mechanism suggests a pathway for the development of ester prodrugs and the potential for carboxy metabolites to be developed into active drugs, which could be relevant for compounds like 2-Carboxy Mestanolone Methyl Ester in the context of drug discovery and development (B. El-Haj & S. Ahmed, 2020).

Advancements in Biopolymers

The chemical modification of biopolymers, such as xylan derivatives, to create new ethers and esters with specific functional properties opens up applications in various domains, including drug delivery. The synthesis of novel xylan esters through the reaction with acids like furan- and pyroglutamic acid demonstrates the potential for creating biopolymers with tailored properties for pharmaceutical applications. This area of research holds promise for the development of new materials that could be useful in the formulation and delivery of drugs, potentially involving esters like this compound (K. Petzold-Welcke et al., 2014).

Renewable Energy Sources

Exploration of waste cooking oil methyl esters (WCOME) as an alternative fuel highlights the broader context of methyl esters in renewable energy applications. The use of methyl esters derived from waste cooking oil in compression ignition engines points to the environmental and economic benefits of utilizing methyl ester compounds in renewable energy sources. This research may indirectly relate to the potential of compounds like this compound in contributing to the sustainable practices within the chemical industry and beyond (S. Kathirvel, A. Layek, & S. Muthuraman, 2016).

Environmental and Health Impacts

The study of the environmental and health impacts of various esters, including the exploration of biodegradable and non-toxic alternatives for traditional petrochemical-based products, provides insight into the potential applications and safety considerations of compounds like this compound. Research into safer, more sustainable chemicals is essential for reducing the ecological footprint of chemical manufacturing and usage (Vincent Rapinel et al., 2020).

作用機序

特性

IUPAC Name |

methyl (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3/t13-,14+,15?,16-,17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGHSWJPLOAHP-ZIOLBPIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC(C(=O)C4)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747298 |

Source

|

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145553-00-0 |

Source

|

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

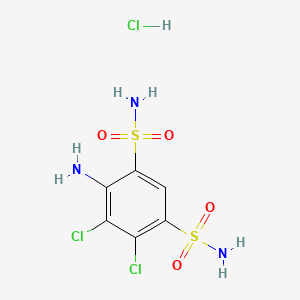

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)

![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)

![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)